5-Bromo-2-(3,4-dichloro-benzoylamino)-benzoic acid
Overview
Description
5-Bromo-2-(3,4-dichloro-benzoylamino)-benzoic acid is a useful research compound. Its molecular formula is C14H8BrCl2NO3 and its molecular weight is 389.0 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid is 386.90646 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Development
- 5-Bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid and related compounds have been used in the synthesis of various complex molecules. For example, studies have explored the synthesis of ligands and metal complexes, such as a cadmium (II) complex, using similar bromo benzoic acid derivatives (Jaber, Kyhoiesh, & Jawad, 2021).
Analytical Techniques and Studies
- Detailed analytical studies, like FT-IR, Raman, and DFT, have been conducted on similar halogen-substituted benzoic acids. These studies provide insights into the molecular structure and stability of these compounds (Xavier & Joe, 2011).
Biological Activity and Potential Therapeutic Applications
- Halogenated benzoic acid derivatives, similar to 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid, have been evaluated for their biological activities. This includes studies on antifungal, antibacterial, and potential antitumor activities (Nandi & Dash, 1976).
Applications in Photodynamic Therapy
- Derivatives of bromo benzoic acids have been synthesized and characterized for their use in photodynamic therapy, particularly in the treatment of cancer. These compounds' photophysical properties make them suitable as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Coordination Chemistry and Supramolecular Assembly
- Bromo-substituted benzoic acids have been used to explore uranyl assembly in coordination and supramolecular chemistry. These studies provide insights into the structural relationships and interactions within these complex molecular assemblies (Carter & Cahill, 2015).
Properties
IUPAC Name |
5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2NO3/c15-8-2-4-12(9(6-8)14(20)21)18-13(19)7-1-3-10(16)11(17)5-7/h1-6H,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCUDMUNGGTJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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